Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methyl group, a benzoyl group, and an ester functional group attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of indole with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by esterification with methanol in the presence of a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
Scientific Research Applications
Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar structure but lacks the indole ring.
Indole-3-carboxylic acid: Contains the indole ring but lacks the methylbenzoyl group.
3-Methylindole: Contains the indole ring with a methyl group but lacks the ester and benzoyl groups.
Uniqueness
Methyl 1-(3-methylbenzoyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
189006-33-5 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
methyl 1-(3-methylbenzoyl)indole-3-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-12-6-5-7-13(10-12)17(20)19-11-15(18(21)22-2)14-8-3-4-9-16(14)19/h3-11H,1-2H3 |
InChI Key |
CPPYTFDIQUQYCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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